molecular formula C5H8N2 B1345669 1,4-Dimethylimidazole CAS No. 6338-45-0

1,4-Dimethylimidazole

Cat. No.: B1345669
CAS No.: 6338-45-0
M. Wt: 96.13 g/mol
InChI Key: BLHTXORQJNCSII-UHFFFAOYSA-N
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Description

1,4-Dimethylimidazole is an organic compound with the molecular formula C₅H₈N₂. It belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is notable for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

1,4-Dimethylimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can act as a ligand for metal ions, forming complexes that can influence biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by interfering with specific signaling pathways . It can also modulate the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This binding can lead to changes in gene expression, as the inhibition of these enzymes can disrupt normal metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biological effects. For example, high doses of this compound have been associated with toxic effects, including liver damage and alterations in blood chemistry . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. For instance, the inhibition of cytochrome P450 enzymes by this compound can lead to the accumulation of certain metabolites and a decrease in the metabolism of others .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by specific transporters, and once inside the cell, it may bind to intracellular proteins . This binding can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific targeting signals can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylimidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole. The reaction typically uses methyl iodide or dimethyl sulfate as alkylating agents in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for efficiency and scalability. Catalysts and solvents are carefully chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it into different derivatives, often using hydrogen gas in the presence of a metal catalyst.

    Substitution: It participates in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

1,4-Dimethylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.

    Biology: In biological research, it serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the development of drugs, particularly those targeting enzymes and receptors.

    Industry: Industrial applications include its use as a catalyst in polymerization reactions and as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethylimidazole
  • 2,4-Dimethylimidazole
  • 1-Methylimidazole

Comparison

1,4-Dimethylimidazole is unique due to the specific positioning of its methyl groups, which influences its reactivity and binding properties. Compared to 1,2-Dimethylimidazole and 2,4-Dimethylimidazole, it exhibits different steric and electronic effects, making it suitable for distinct applications in catalysis and drug design.

Properties

IUPAC Name

1,4-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8N2/c1-5-3-7(2)4-6-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHTXORQJNCSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212784
Record name 1,4-Dimethylimidazole
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6338-45-0
Record name 1,4-Dimethylimidazole
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Record name 1,4-Dimethylimidazole
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Record name 6338-45-0
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Record name 1,4-Dimethylimidazole
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Record name 1,4-dimethyl-1H-imidazole
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Record name 1,4-DIMETHYLIMIDAZOLE
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Synthesis routes and methods

Procedure details

The same procedure as in Example 1 was performed except that 38 parts of methylamine (as a 40% aqueous solution) was used in lieu of ethylamine (as a 70% aqueous solution), and 87 parts of methyl glyoxal was used in lieu of glyoxal (as a 40% aqueous solution). After the dropwise addition, a mixture comprising 1,2,4-trimethylimidazole (a-3) and 1,4-dimethylimidazole (b-3) was obtained. The obtained mixture was analyzed with HPLC to find that the weight ratio of (a-3) to (b-3) was 80:20. The mixture was further purified by distillation under the temperature and pressure conditions of 110° C. and 1.0 kPA, and the weight ratio of (a-3) to (b-3) after the purification was 85:15 (M-11). The obtained mixture was treated in the same manner as in Example 1 to obtain a mixture comprising 1,2,3,4-tetramethylimidazolium tetrafluoroborate (hereinafter, referred to as “TeMI”) and 1,3,4-trimethylimidazolium tetrafluoroborate (hereinafter, referred to as “4TMI”). By the HPLC analysis, the weight ratio between them was found to be 85:15. 212 g of the obtained mixture comprising TeMI and 4TMI was dissolved in propylene carbonate homogeneously so as to adjust the total amount to 1 liter to prepare the electrolyte solution of the present invention.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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